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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)benzoic acid

Cat. No.: B106572

An In-depth Technical Guide to 2-(4-
Methoxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of 2-(4-Methoxyphenyl)benzoic acid. Due to the limited
availability of direct experimental data for this specific compound in surveyed chemical
literature, this document combines theoretical predictions, established experimental protocols
for analogous compounds, and a review of the broader class of biphenyl carboxylic acids to
serve as a robust resource for research and development.

Chemical Structure and Properties

2-(4-Methoxyphenyl)benzoic acid, with the chemical formula C14H120s3, belongs to the class
of biphenyl carboxylic acids. Its structure consists of a benzoic acid ring substituted at the 2-
position with a 4-methoxyphenyl group.

Table 1: Physical and Chemical Properties of 2-(4-Methoxyphenyl)benzoic acid
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Property Value Notes
) Calculated from the molecular
Molecular Weight 228.24 g/mol
formula.
Molecular Formula C14H1203 -

Expected to be a white to off-

Based on analogous biphenyl

Appearance ] ) ] ]
white solid. carboxylic acids.
No experimental data found.
] ) Range is an estimate based on
] ] Not available (predicted range: o _
Melting Point similar structures like 2-
150-180 °C) . .
phenoxybenzoic acid (144-150
°C).[1]
- . _ Expected to be high (>300 °C)
Boiling Point Not available ) -
with probable decomposition.
Expected to be soluble in
organic solvents (e.g., DMSO, ) ) )
B Typical for aromatic carboxylic
Solubility DMF, Methanol, Ethyl Acetate) "
acids.
and aqueous base. Sparingly
soluble in water.
No experimental data found.
) ) Range is an estimate based on
Not available (predicted range: ) )
pKa 3.5.4.5) benzoic acid (pKa ~4.2) and
o related substituted benzoic
acids.
_ _ No experimental data found.
Not available (predicted value: o
LogP 35) Prediction suggests moderate
' lipophilicity.
A unique CAS registry number
CAS Number Not available has not been identified in the

searched databases.

Spectroscopic Data (Predicted)
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While experimental spectra are not available, the expected spectroscopic characteristics can
be predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data for 2-(4-Methoxyphenyl)benzoic acid

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b106572?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Technique

Expected Characteristics

1H NMR

- -COOH Proton: A broad singlet, typically
downfield (>10 ppm).- Aromatic Protons:
Complex multiplets in the range of 6.9-8.2 ppm.
Protons on the methoxy-substituted ring would
appear as two doublets (~6.9-7.1 ppm and ~7.2-
7.4 ppm). Protons on the benzoic acid ring
would show more complex splitting patterns.- -

OCHs Protons: A sharp singlet around 3.8-3.9
ppm.

13C NMR

- Carbonyl Carbon (-COOH): A signal in the
range of 165-175 ppm.- Aromatic Carbons:
Multiple signals between 114-145 ppm. The
carbon attached to the methoxy group would be
significantly shielded (~160 ppm), while the
carbon attached to the carboxyl group would be
deshielded (~130-135 ppm). Carbons at the
biphenyl linkage would appear around 140-145
ppm.- Methoxy Carbon (-OCHs): A signal around
55-56 ppm.

IR Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad
band from ~2500-3300 cm~1 due to hydrogen
bonding.- C=0 Stretch (Carboxylic Acid): A
strong, sharp absorption band around 1680-
1710 cm~1.- C-O Stretch (Ether & Acid): Strong
bands in the 1240-1320 cm~1 region.- C=C
Stretch (Aromatic): Multiple sharp peaks in the
1450-1600 cm™1 region.- C-H Stretch

(Aromatic): Signals just above 3000 cm™1,

Mass Spectrometry (EI)

- Molecular lon (M*): Expected at m/z = 228.-
Key Fragments: Loss of -OH (m/z = 211), loss
of -COOH (m/z = 183), loss of -OCHs (m/z =
197), and fragments corresponding to the

substituted phenyl rings.
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Experimental Protocols

As 2-(4-Methoxyphenyl)benzoic acid is not readily available commercially, its synthesis is a
prerequisite for study. The most common and effective method for creating the C-C bond
between the two aryl rings in this class of compounds is the Palladium-catalyzed Suzuki-
Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-(4-Methoxyphenyl)benzoic acid from 2-
bromobenzoic acid and 4-methoxyphenylboronic acid.

Materials:
e 2-Bromobenzoic acid (1.0 equiv.)
e 4-Methoxyphenylboronic acid (1.2-1.5 equiv.)

o Palladium(ll) Acetate (Pd(OAc)z, 2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0)
(Pd(PPhs)a, 2-5 mol%)

o Triphenylphosphine (PPhs, 4-10 mol%) or other suitable phosphine ligand

e Potassium Carbonate (K2CO3) or Sodium Carbonate (Na=CO3) (2.0-3.0 equiv.)
e Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v) or Toluene/Ethanol/Water

» Argon or Nitrogen gas (inert atmosphere)

Procedure:

e Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a
magnetic stir bar and reflux condenser, add 2-bromobenzoic acid, 4-methoxyphenylboronic
acid, the palladium catalyst, the phosphine ligand (if not using Pd(PPhs)4), and the carbonate
base.

» Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas
(Argon or Nitrogen). Repeat this process three times to ensure the removal of oxygen, which
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can hinder the catalytic cycle.

o Solvent Addition: Add the degassed solvent mixture via syringe.

o Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-
bromobenzoic acid is consumed (typically 4-24 hours).

o Cooling: Once complete, cool the reaction mixture to room temperature.

Purification Protocol: Acid-Base Extraction and
Recrystallization

This protocol purifies the crude product obtained from the synthesis reaction.
Procedure:

e Solvent Removal: Remove the organic solvent from the cooled reaction mixture under
reduced pressure (rotary evaporation).

» Dissolution: Dissolve the remaining residue in a suitable organic solvent like ethyl acetate
and transfer it to a separatory funnel.

e Agueous Wash: Wash the organic layer with water and then with brine.

o Base Extraction: Extract the organic layer with an aqueous solution of a weak base, such as
1 M sodium carbonate (Na2COs) or sodium bicarbonate (NaHCOs). The desired carboxylic
acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the
organic phase. Repeat the extraction 2-3 times.

 Acidification: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly acidify
the solution with 1-2 M hydrochloric acid (HCI) while stirring until the pH is ~2-3. The product,
2-(4-Methoxyphenyl)benzoic acid, will precipitate as a solid.

 Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold
deionized water to remove inorganic salts.

¢ Drying: Dry the solid product under vacuum.
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» Recrystallization: For further purification, recrystallize the crude solid from a suitable solvent
system, such as an ethanol/water or toluene/hexane mixture, to obtain the final product as a
crystalline solid.[2]

Biological Activity and Drug Development Context

While no specific biological activities have been reported for 2-(4-Methoxyphenyl)benzoic
acid itself, the biphenyl carboxylic acid scaffold is a "privileged structure” in medicinal
chemistry. Derivatives of this class have shown a wide array of pharmacological activities,
making this molecule a person of interest for screening and further functionalization.[3][4][5][6]

Known Activities of Biphenyl Derivatives:

e Anti-inflammatory: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a
biphenyl core structure.[3]

e Anticancer: Biphenyl carboxylic acids have been synthesized and evaluated for their in-vitro
anticancer activity against various cell lines, including breast cancer.[3]

o Antimicrobial & Antifungal: Certain derivatives show potent activity against bacterial and
fungal strains.[4][6]

» Antihypertensive: The biphenyl structure is a key component of the "sartan” class of
angiotensin Il receptor blockers.[4]

» Other Activities: The scaffold has also been explored for anti-diabetic, anti-proliferative, and
antioxidant applications.[6]

The specific combination of a carboxylic acid at the 2-position and a methoxy group at the 4'-
position in 2-(4-Methoxyphenyl)benzoic acid provides a unique three-dimensional structure
and electronic profile that could be explored for novel biological activities.

Mandatory Visualizations

The following diagrams illustrate the key chemical and logical processes relevant to the study
of 2-(4-Methoxyphenyl)benzoic acid.
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(Active Catalyst)

Suzuki-Miyaura Catalytic Cycle for Synthesis
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i Ar-Pd(ll)L2-Ar2
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—> Addition
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Experimental Workflow: Synthesis and Purification

Synthesis

Combine Reactants:
2-Bromobenzoic Acid,
4-Methoxyphenylboronic Acid,
Pd Catalyst, Base

Add Degassed Solvent
(e.g., Dioxane/Water)
Heat to Reflux
under Inert Atmosphere
Monitor by TLC/LC-MS
(4-24h)

| Reaction
i Complete

Workup &€urification

[Cool & Remove Solveng

Recrystallize

Pure Product
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Structure-Activity Relationship (SAR) Concept

Biphenyl Carboxylic Acid Scaffold
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b106572#physical-and-chemical-properties-of-2-4-
methoxyphenyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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